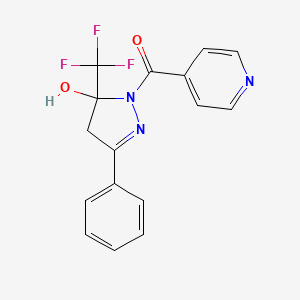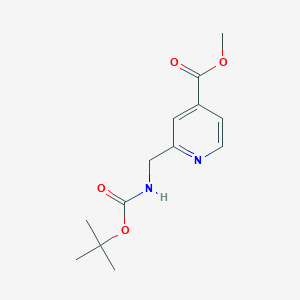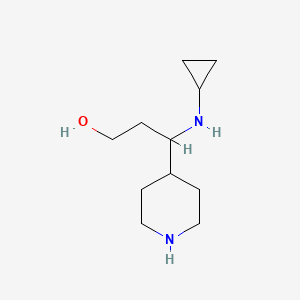
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropylcarboxylic acid through a reduction process.
Formation of the piperidinyl intermediate: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling reaction: The cyclopropylamine and piperidinyl intermediates can be coupled using a suitable linker, such as a propanol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclopropyl ketone derivatives, while substitution could yield various alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: As a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific application. In a biological context, it could interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-2-ol: A similar compound with a different hydroxyl group position.
3-(Cyclopropylamino)-3-(piperidin-4-yl)butan-1-ol: A similar compound with an extended carbon chain.
Uniqueness
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol is unique due to its specific combination of cyclopropyl and piperidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
3-(cyclopropylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-8-5-11(13-10-1-2-10)9-3-6-12-7-4-9/h9-14H,1-8H2 |
InChI-Schlüssel |
SQJATPZHFOMYAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(CCO)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


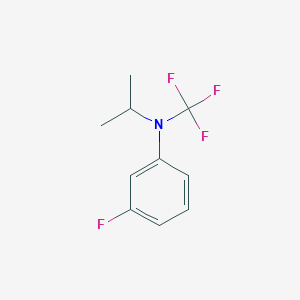
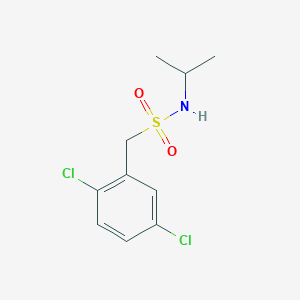
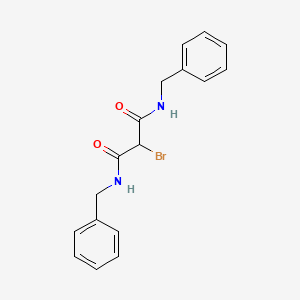
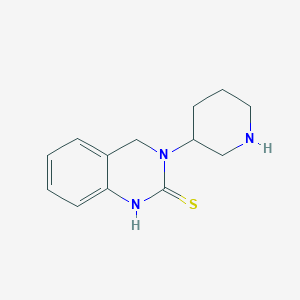
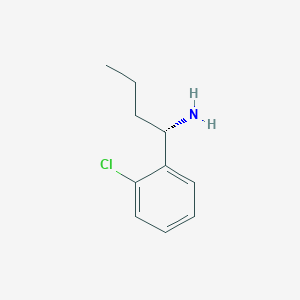
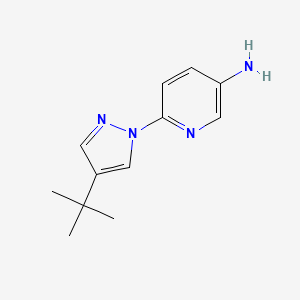
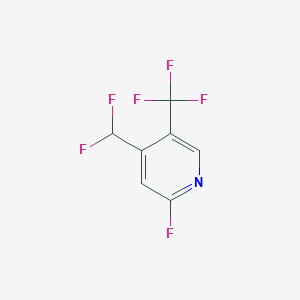

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
